molecular formula C14H15NO3 B1368197 1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde CAS No. 883546-33-6

1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde

Cat. No.: B1368197
CAS No.: 883546-33-6
M. Wt: 245.27 g/mol
InChI Key: QFVKALHFMKIHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde (CAS: 883546-33-6) is a pyrrole-based aldehyde derivative featuring a 4-methoxyphenoxyethyl substituent at the N1 position of the pyrrole ring. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, enabling applications in drug intermediates and functional materials. Its synthesis typically involves alkylation or coupling reactions, as evidenced by derivatives in the literature .

Properties

IUPAC Name

1-[2-(4-methoxyphenoxy)ethyl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-17-13-4-6-14(7-5-13)18-10-9-15-8-2-3-12(15)11-16/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVKALHFMKIHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Reagents: Pyrrole, DMF, oxalyl chloride or POCl3
  • Solvent: Typically 1,2-dichloroethane or similar inert solvents
  • Temperature: Initial cooling to 0 °C during reagent mixing, followed by room temperature stirring
  • Time: Approximately 20 minutes to 2 hours depending on scale and conditions

The Vilsmeier reagent formed reacts electrophilically with the pyrrole ring, predominantly at the 2-position, yielding pyrrole-2-carbaldehyde after hydrolysis.

Representative Procedure

  • Oxalyl chloride (1 equiv) is added dropwise to DMF (1 equiv) in 1,2-dichloroethane at 0 °C under nitrogen.
  • The mixture is stirred at room temperature for 20 minutes to generate the Vilsmeier reagent.
  • Pyrrole (1 equiv) is added slowly to the mixture at 0 °C, and the reaction is allowed to proceed at room temperature.
  • After completion, the reaction mixture is quenched with water and extracted with organic solvents.
  • The crude pyrrole-2-carbaldehyde is isolated by drying and solvent removal.

Introduction of the 2-(4-Methoxy-phenoxy)-ethyl Side Chain

The 2-(4-methoxy-phenoxy)-ethyl substituent is introduced by alkylation of the pyrrole nitrogen or via nucleophilic substitution reactions using 4-methoxyphenol derivatives and a suitable ethyl halide intermediate.

Synthetic Route

  • Starting Materials: Commercially available 4-methoxyphenol and 2-bromoethylamine or 2-bromoethyl derivatives.
  • Intermediate Formation: 4-methoxyphenol is reacted with 2-bromoethylamine to form the 2-(4-methoxy-phenoxy)-ethyl intermediate.
  • Coupling: This intermediate is then coupled with the pyrrole-2-carbaldehyde or its derivative under conditions favoring nucleophilic substitution or alkylation.

Reaction Conditions

  • Base-mediated nucleophilic substitution, often using potassium carbonate or sodium hydride as base.
  • Solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature typically ranges from room temperature to 80 °C.
  • Reaction time varies from several hours to overnight to ensure complete conversion.

Alternative Synthetic Approaches

Some literature reports the synthesis of related pyrrole derivatives by:

  • Alkylation of pyrrole-2-carbaldehyde: Using alkyl halides in the presence of Lewis acid catalysts (e.g., aluminum chloride) to selectively introduce alkyl groups at the 4-position or nitrogen atom.
  • Suzuki Cross-Coupling: For related bipyrrole carbaldehydes, Suzuki coupling between bromo-substituted pyrrole intermediates and arylboronic acids has been employed to introduce aryl or aryloxy substituents, followed by deprotection and formylation steps.

Though these methods are more common for bipyrrole systems, they provide insight into the versatility of pyrrole functionalization strategies.

Data Table Summarizing Key Preparation Steps

Step Reaction Type Starting Materials Reagents/Conditions Outcome
1 Vilsmeier-Haack formylation Pyrrole DMF + Oxalyl chloride, 0 °C to RT, inert solvent Pyrrole-2-carbaldehyde
2 Nucleophilic substitution 4-Methoxyphenol + 2-bromoethylamine Base (K2CO3 or NaH), DMF or DMSO, RT to 80 °C 2-(4-Methoxy-phenoxy)-ethyl intermediate
3 Coupling/Alkylation Pyrrole-2-carbaldehyde + intermediate Base or Lewis acid catalyst, solvent, RT to 80 °C 1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde
4 Purification Crude product Extraction, drying, crystallization or chromatography Pure target compound

Research Findings and Optimization Notes

  • The Vilsmeier-Haack reaction is highly efficient for selective formylation at the 2-position of pyrrole, with reaction times optimized between 20 minutes to 2 hours to maximize yield and minimize side products.
  • Alkylation reactions require careful control of temperature and stoichiometry to prevent over-alkylation or side reactions; use of mild bases and controlled addition rates improves selectivity.
  • Purification steps often involve aqueous workup with acid or base to neutralize catalysts, followed by organic solvent extraction and drying agents such as magnesium sulfate to remove residual moisture.
  • Structural analogues with hydroxy, carboxylic acid, or hydroxymethyl substituents have been prepared similarly but show different reactivity profiles, indicating the importance of the methoxy-phenoxy group in tuning chemical properties.
  • Advanced methods such as Suzuki coupling and tosylation have been applied in related pyrrole systems to introduce complex substituents, suggesting potential routes for further functionalization of this compound class.

Chemical Reactions Analysis

1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C14H15NO3C_{14}H_{15}NO_3 and a molecular weight of 245.27 g/mol. It is characterized by a pyrrole ring substituted with a carbaldehyde group and an ethyl chain linked to a methoxy-phenoxy group. This compound has applications in chemistry, biology, and medicine.

Scientific Research Applications

1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde is used in scientific research across various disciplines.

Chemistry

It serves as a building block in synthesizing more complex organic molecules and as a reagent in various organic transformations.

Reactions :

  • Oxidation : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction : The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution : The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
  • Condensation : The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties :

  • Exhibits significant antimicrobial activity.
  • Inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values for some strains:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity :

  • Studies have indicated that it may induce apoptosis in cancer cells through various pathways.
  • Caspase Activation: The compound appears to activate caspases, which are crucial for the apoptotic process.
  • Cell Cycle Arrest: It has been observed to cause cell cycle arrest in specific cancer cell lines, preventing proliferation.

Material Science

The compound is used in the preparation of fluorocyclic aerogels and xerogels.

Medicine

Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.

Mechanism of Action :

  • The aldehyde group can form covalent bonds with nucleophilic sites on proteins, modulating their activity.
  • The methoxy-phenoxy group may enhance binding affinity by interacting with hydrophobic pockets in target proteins.

Other Potential Applications

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The methoxy-phenoxy group can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of pyrrole-2-carbaldehyde derivatives are highly dependent on substituents at the N1 position. Below is a comparative analysis of key analogs:

Key Observations:
  • Steric Effects : Bulky substituents (e.g., naphthalenyl in 5ae) reduce synthetic yields (50%) compared to simpler alkyl chains (e.g., 72% for 8e) due to steric hindrance .
  • Pharmacological Relevance : Piperidine-containing derivatives (e.g., 4a-b) are highlighted as intermediates in anticancer drugs, suggesting that the target compound’s 4-methoxy group could be optimized for similar applications .

Spectral and Physicochemical Properties

  • IR Spectroscopy : The carbonyl stretch (C=O) in oxoethyl derivatives (e.g., 8e at 1685 cm⁻¹) is absent in the target compound, reflecting differences in electron-withdrawing groups .
  • NMR Data : The aldehyde proton (CHO) resonates at δ 9.42–10.05 across derivatives, with shifts influenced by adjacent substituents’ electronic effects .

Biological Activity

1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C₁₄H₁₅NO₃ and a molecular weight of approximately 245.27 g/mol. It features a pyrrole ring substituted with a carbaldehyde group and an ethyl chain linked to a methoxy-phenoxy group. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that 1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some strains have been reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound may interact with bacterial membranes or cellular processes, although the exact mechanism of action remains to be fully elucidated .

Anticancer Activity

In addition to its antimicrobial properties, 1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde has been investigated for its anticancer potential. Studies have indicated that it may induce apoptosis in cancer cells through various pathways, including:

  • Caspase Activation: The compound appears to activate caspases, which are crucial for the apoptotic process.
  • Cell Cycle Arrest: It has been observed to cause cell cycle arrest in specific cancer cell lines, preventing proliferation.

These effects suggest that the compound could serve as a lead in developing new anticancer therapies .

The mechanism of action of this compound involves several interactions with biological targets:

  • Covalent Bond Formation: The aldehyde group can form covalent bonds with nucleophilic sites on proteins, modulating their activity.
  • Hydrophobic Interactions: The methoxy-phenoxy group enhances binding affinity by interacting with hydrophobic pockets in target proteins.

These interactions are crucial for understanding the compound's biological effects and therapeutic potential .

Study on Antimicrobial Activity

A recent study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of 1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde against various pathogens. The results demonstrated that the compound effectively inhibited bacterial growth, particularly against resistant strains such as MRSA. The authors suggested further exploration into its structural modifications to enhance potency .

Study on Anticancer Properties

In another study published in Journal of Medicinal Chemistry, researchers explored the anticancer properties of this compound using human cancer cell lines. They reported that treatment with varying concentrations led to significant reductions in cell viability, with IC50 values indicating promising efficacy. The study highlighted the need for in vivo testing to confirm these findings .

Q & A

Q. How do steric and electronic factors in the 4-methoxy-phenoxy ethyl substituent affect the compound's stability under various pH conditions?

  • Methodological Answer :
  • The methoxy group’s electron-donating effect stabilizes the phenoxy ether linkage against hydrolysis at neutral pH.
  • Under acidic conditions (pH <3), protonation of the pyrrole nitrogen increases susceptibility to ring-opening. Accelerated stability studies (40°C/75% RH) combined with HPLC-MS degradation profiling quantify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.